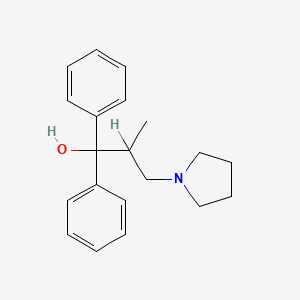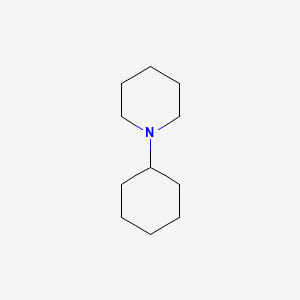
1-シクロヘキシルピペリジン
概要
説明
N-cyclohexylpiperidine is a member of piperidines.
科学的研究の応用
分子構造とコンフォメーション研究
CHPの分子構造とコンフォメーション特性は、気相電子回折や量子化学計算などの手法を用いて広く研究されてきました。 これらの特性を理解することは、新しい医薬品の開発にとって重要であり、化合物のコンフォメーション安定性は、その生物学的活性を大きく左右する可能性があります {svg_1}.
創薬
CHPの一部であるピペリジン核は、医薬品製造における基本的な成分です。CHP構造を持つものを含むピペリジン誘導体は、抗がん剤、抗菌剤、鎮痛剤、抗炎症剤、抗精神病薬など、さまざまな治療用途に使用されています。 ピペリジン核の汎用性により、医薬品研究のための貴重なターゲットとなっています {svg_2}.
抗酸化特性
CHPのようにピペリジン構造を持つ化合物は、有望な抗酸化特性を示しています。これらの特性は、さまざまな慢性疾患を引き起こす可能性のある体内の酸化ストレスに対抗するために不可欠です。 ピペリジン誘導体の抗酸化作用は、癌や炎症などの病気に対する治療法の開発において関心の的となっています {svg_3}.
医薬品化学におけるファーマコフォアの特徴
CHPとその誘導体は、医薬品が生物学的標的に相互作用する際に重要な、いくつかの重要なファーマコフォアの特徴を示しています。 これらの特徴により、特定の生物学的活性を有する分子の設計が可能になり、CHPは医薬品化学における貴重な足場となっています {svg_4}.
膜技術研究
CHPは、アンモニウム塩の形で高い安定性と浸透圧を有するため、膜技術研究の興味深いケーススタディとなっています。 CHPが安定な膜を形成する能力は、新しいろ過および分離技術の開発など、さまざまな用途で活用できます {svg_5}.
作用機序
Target of Action
1-Cyclohexylpiperidine (CHP) is a tertiary amine-based compound It has been used as a draw solute in forward osmosis (fo) processes, where it interacts with water molecules .
Mode of Action
The mode of action of CHP is unique. It acts as a switchable polarity solvent that responds to external stimuli . Specifically, the miscibility of CHP can be switched by the presence of carbon dioxide (CO2) and is reversible by applying heat . In its hydrophobic form, CHP is first converted to the hydrophilic ammonium salt (CHPH+), which can then interact with water molecules .
Biochemical Pathways
In the context of fo processes, chp (in its chph+ form) can generate water fluxes, indicating that it may influence water transport pathways .
Pharmacokinetics
Its use in fo processes suggests that it has good water solubility when converted to chph+ . The recovery of CHP from the diluted draw solution is achieved by applying heat , suggesting that its bioavailability could be controlled by temperature.
Result of Action
The result of CHP’s action in an FO process is an increase in water permeability across the thin film composite membrane . When CHPH+ is used as the draw solution, the water permeability increases by 69% . This suggests that CHP could have significant effects on cellular water transport mechanisms.
Action Environment
The action of CHP is influenced by environmental factors such as the presence of CO2 and temperature . The miscibility of CHP can be switched by the presence of CO2, and the switch is reversible by applying heat . This suggests that the efficacy and stability of CHP could be controlled by manipulating these environmental factors.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Cyclohexylpiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a draw solute in forward osmosis processes due to its high stability and osmotic potential . The interactions of 1-Cyclohexylpiperidine with biomolecules are primarily based on its ability to form reversible bonds, which can be influenced by external stimuli such as temperature and the presence of carbon dioxide .
Cellular Effects
1-Cyclohexylpiperidine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in forward osmosis applications, 1-Cyclohexylpiperidine can switch its polarity in response to external stimuli, which affects its interaction with cellular membranes and transport processes . This compound’s ability to change its chemical properties under different conditions makes it a valuable tool in studying cellular responses and adaptations.
Molecular Mechanism
The molecular mechanism of 1-Cyclohexylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form reversible bonds with enzymes and proteins, which can either inhibit or activate their functions depending on the environmental conditions . This reversible binding is crucial for its role in forward osmosis processes, where it can switch between hydrophobic and hydrophilic states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclohexylpiperidine change over time. Its stability and degradation are influenced by factors such as temperature and the presence of carbon dioxide . Long-term studies have shown that 1-Cyclohexylpiperidine maintains its effectiveness as a draw solute in forward osmosis processes, with minimal degradation over time . This stability is essential for its continued use in various biochemical applications.
Dosage Effects in Animal Models
The effects of 1-Cyclohexylpiperidine vary with different dosages in animal models. At lower doses, it has been shown to be effective in its intended applications without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, which need to be carefully monitored in experimental settings . Understanding the dosage effects is crucial for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
1-Cyclohexylpiperidine is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its metabolic pathways include the conversion between its hydrophobic and hydrophilic states, influenced by external stimuli such as temperature and carbon dioxide . These interactions affect metabolic flux and metabolite levels, making it a valuable compound for studying metabolic processes.
Transport and Distribution
The transport and distribution of 1-Cyclohexylpiperidine within cells and tissues involve interactions with transporters and binding proteins. Its ability to switch between hydrophobic and hydrophilic states allows it to be transported across cellular membranes efficiently . This property is particularly useful in forward osmosis processes, where it can generate osmotic potential and facilitate water transport .
Subcellular Localization
1-Cyclohexylpiperidine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.
特性
IUPAC Name |
1-cyclohexylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKLTAHHALFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186839 | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-01-5 | |
| Record name | Cyclohexylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Cyclohexylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3LR8GN9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



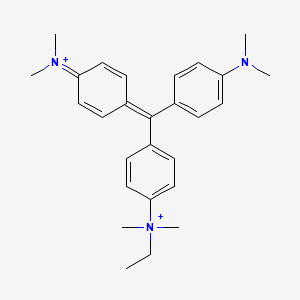

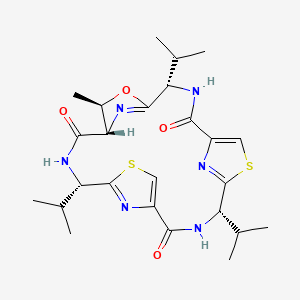

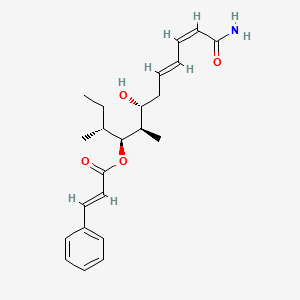
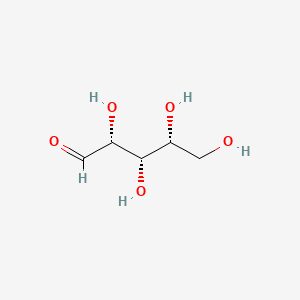
![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxylic acid methyl ester](/img/structure/B1196737.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)

